2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid is a chemical compound with the molecular formula C13H19NO5S . It has a molecular weight of 301.36 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanoic acid backbone with an ethoxyphenyl group and a methylsulfonyl group attached to the second carbon atom .Scientific Research Applications
Biocatalysis in Drug Metabolism
- Application : Use in drug metabolism studies, particularly for the synthesis of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems.
- Insight : This compound has been studied for its role in producing mammalian metabolites in large quantities, which are essential for structural characterization and drug metabolite monitoring during clinical investigations (Zmijewski et al., 2006).
Chemical Synthesis
- Application : Employed in the synthesis of various compounds, including Glufosinate.
- Insight : Demonstrated in the hydroformylation-amidocarbonylation of certain compounds, leading to efficient and practical chemical syntheses (Sakakura et al., 1991).
Development of Antimicrobial Agents
- Application : Synthesis of acylhydrazones derived from this compound with potential antimicrobial properties.
- Insight : A series of new acylhydrazones, synthesized from the compound, showed strong activity against various bacteria, indicating its importance in developing new antimicrobial agents (Tatar et al., 2016).
Enhancing Epithelial Barrier Function
- Application : Studied for its role in protecting intestinal epithelial barrier function.
- Insight : This compound, as a dietary methionine source, has shown potential in improving intestinal homeostasis and could have significant implications for poultry nutrition and human consumption (Martín-Venegas et al., 2013).
Nanofiltration Membrane Development
- Application : Used in the preparation of novel nanofiltration membranes for dye treatment.
- Insight : The introduction of sulfonic acid groups derived from the compound in the membrane fabrication significantly improved water permeability and dye rejection, marking a breakthrough in water treatment technologies (Liu et al., 2012).
Properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-4-12(13(15)16)14(20(3,17)18)10-6-8-11(9-7-10)19-5-2/h6-9,12H,4-5H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLCNAWXAVOVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=C(C=C1)OCC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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